molecular formula C19H20N8O2S B2970390 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide CAS No. 1448124-27-3

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide

Cat. No.: B2970390
CAS No.: 1448124-27-3
M. Wt: 424.48
InChI Key: PYCIBSDGLOODJD-UHFFFAOYSA-N
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Description

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Preparation Methods

Synthetic Routes and Reaction Conditions

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Industrial Production Methods

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Chemical Reactions Analysis

Types of Reactions

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Common Reagents and Conditions

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Major Products

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Scientific Research Applications

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    Chemistry: Role in organic synthesis, catalysis, or material science.

    Biology: Potential as a biochemical probe or in drug discovery.

    Medicine: Therapeutic applications, including any known pharmacological activities.

    Industry: Use in manufacturing processes, as a chemical intermediate, or in product formulations.

Mechanism of Action

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Comparison with Similar Compounds

Similar Compounds

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Comparison

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Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O2S/c1-3-27-17-15(24-25-27)16(20-10-21-17)26-8-11(9-26)18(28)23-19-22-13-6-5-12(29-4-2)7-14(13)30-19/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCIBSDGLOODJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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